3-Phenyl-6-((pyridin-2-ylmethyl)thio)pyridazine
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Overview
Description
3-Phenyl-6-((pyridin-2-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group at the 3-position and a pyridin-2-ylmethylthio group at the 6-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Pyridazine derivatives have been shown to interact with a wide range of biological targets and physiological effects .
Mode of Action
Pyridazine derivatives have been reported to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological effects .
Pharmacokinetics
Pyrimidine derivatives, a related class of compounds, have been extensively applied in therapeutic disciplines due to their high degree of structural diversity .
Result of Action
Pyridazine derivatives have been reported to possess a wide range of therapeutic properties, with diverse applications in medicinal chemistry and material science .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-((pyridin-2-ylmethyl)thio)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution at the 3-Position: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Introduction of the Pyridin-2-ylmethylthio Group: This step involves the nucleophilic substitution of a suitable pyridazine derivative with pyridin-2-ylmethylthiol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6-((pyridin-2-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine.
Substitution: The phenyl and pyridin-2-ylmethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Scientific Research Applications
3-Phenyl-6-((pyridin-2-ylmethyl)thio)pyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It can be used as a probe to study biological pathways involving pyridazine derivatives.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-3-carboxamide.
Thioether-Substituted Heterocycles: Compounds such as 2-(methylthio)pyridine and 2-(phenylthio)pyridine.
Uniqueness
3-Phenyl-6-((pyridin-2-ylmethyl)thio)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyridazine ring with the phenyl and pyridin-2-ylmethylthio groups can result in enhanced biological activity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
3-phenyl-6-(pyridin-2-ylmethylsulfanyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-2-6-13(7-3-1)15-9-10-16(19-18-15)20-12-14-8-4-5-11-17-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLNTSWRRHTYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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